molecular formula C7H13ClN2O2 B1371088 2-(2-chloroacetamido)-N,N-dimethylpropanamide CAS No. 1218689-32-7

2-(2-chloroacetamido)-N,N-dimethylpropanamide

Cat. No.: B1371088
CAS No.: 1218689-32-7
M. Wt: 192.64 g/mol
InChI Key: VENGBMXIDKXRHD-UHFFFAOYSA-N
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Description

2-(2-chloroacetamido)-N,N-dimethylpropanamide is a synthetic organic compound characterized by the presence of a chloroacetamido group attached to a dimethylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetamido)-N,N-dimethylpropanamide typically involves the reaction of chloroacetyl chloride with N,N-dimethylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

ClCH2COCl+N,N-dimethylpropanamideThis compound\text{ClCH}_2\text{COCl} + \text{N,N-dimethylpropanamide} \rightarrow \text{this compound} ClCH2​COCl+N,N-dimethylpropanamide→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetamido)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.

Major Products Formed

    Substitution: Products include substituted amides and other derivatives depending on the nucleophile used.

    Hydrolysis: Products include carboxylic acids and amines.

    Oxidation and Reduction: Products include oxo derivatives and reduced amine derivatives.

Scientific Research Applications

2-(2-chloroacetamido)-N,N-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-N,N-dimethylpropanamide involves its interaction with biological molecules through its chloroacetamido group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to interact with specific molecular targets makes it useful in various biochemical assays and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloroacetamido)-N,N-dimethylpropanamide is unique due to the combination of the chloroacetamido group and the dimethylpropanamide backbone. This combination imparts specific reactivity and properties that are not observed in simpler analogs, making it valuable for specialized applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O2/c1-5(7(12)10(2)3)9-6(11)4-8/h5H,4H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENGBMXIDKXRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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